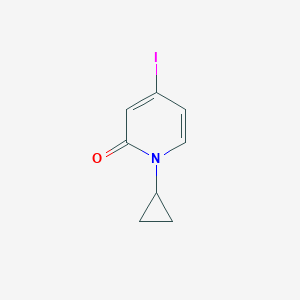

1-cyclopropyl-4-iodopyridin-2(1H)-one

Descripción

1-Cyclopropyl-4-iodopyridin-2(1H)-one is a pyridinone derivative characterized by a cyclopropyl substituent at the N1 position and an iodine atom at the C4 position. The iodine substituent enhances electrophilic reactivity, enabling cross-coupling reactions for further functionalization, while the cyclopropyl group confers steric and electronic effects that modulate binding affinity and metabolic stability .

Propiedades

Fórmula molecular |

C8H8INO |

|---|---|

Peso molecular |

261.06 g/mol |

Nombre IUPAC |

1-cyclopropyl-4-iodopyridin-2-one |

InChI |

InChI=1S/C8H8INO/c9-6-3-4-10(7-1-2-7)8(11)5-6/h3-5,7H,1-2H2 |

Clave InChI |

KQBHKERQMPFHPF-UHFFFAOYSA-N |

SMILES canónico |

C1CC1N2C=CC(=CC2=O)I |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridin-2(1H)-one Core

The pyridin-2(1H)-one core is a versatile template for drug discovery. Below is a comparative analysis of key derivatives:

Key Observations :

- The cyclopropyl group at N1 in the target compound improves metabolic stability compared to methyl or isopropyl substituents, which are more prone to oxidative degradation .

- Iodine at C4 offers superior reactivity for Suzuki-Miyaura couplings compared to bromine or chlorine analogs, though it increases molecular weight and may reduce solubility .

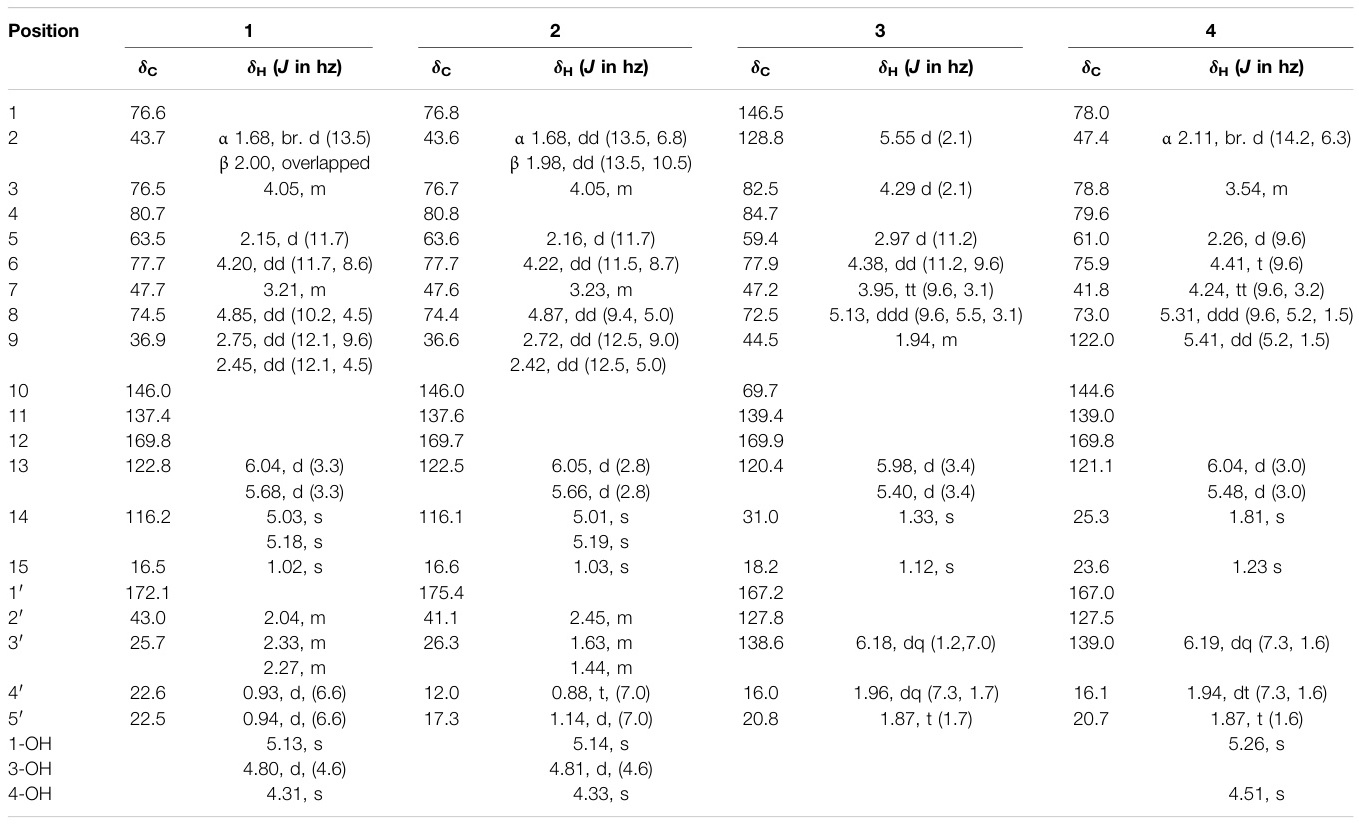

Physicochemical and Spectroscopic Properties

Comparative NMR data (1H and 13C) highlights electronic effects of substituents:

Key Findings :

- The iodine atom at C4 induces significant deshielding in both 1H and 13C spectra compared to methyl or hydroxy substituents .

- Cyclopropyl groups introduce distinct splitting patterns in 1H NMR due to their rigid, three-membered ring structure .

Antiviral Activity:

- Dihydropyrimidin-2(1H)-one analogs (e.g., 4-cyclopropyl derivatives) exhibit potent HIV-1 reverse transcriptase inhibition but suffer from oxidative metabolism of alkyl groups .

- 1-Cyclopropyl-4-iodopyridin-2(1H)-one is a candidate for optimizing metabolic stability in such scaffolds, as cyclopropane rings resist cytochrome P450-mediated oxidation .

Enzyme Inhibition:

- 2,3-Dihydroquinazolin-4(1H)-one derivatives (e.g., MHY2251) demonstrate SIRT1 inhibition, but their pyridinone analogs show reduced off-target effects due to altered ring electronics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.